
neodymium(3+);(Z)-1,1,1-trifluoro-4-oxopent-2-en-2-olate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Neodymium(3+);(Z)-1,1,1-trifluoro-4-oxopent-2-en-2-olate is a coordination compound where neodymium, a rare-earth metal, is complexed with a fluorinated β-diketone ligand. Neodymium is known for its magnetic properties and is widely used in various high-tech applications. The ligand, (Z)-1,1,1-trifluoro-4-oxopent-2-en-2-olate, is a fluorinated organic compound that enhances the stability and reactivity of the complex.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of neodymium(3+);(Z)-1,1,1-trifluoro-4-oxopent-2-en-2-olate typically involves the reaction of neodymium(III) chloride with the β-diketone ligand in an organic solvent such as ethanol or acetonitrile. The reaction is usually carried out under inert atmosphere to prevent oxidation. The mixture is refluxed for several hours, followed by cooling and filtration to obtain the desired complex.
Industrial Production Methods: Industrial production of this compound may involve a similar synthetic route but on a larger scale. The use of automated reactors and controlled environments ensures consistency and purity of the product. The final product is often purified using recrystallization or chromatography techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the neodymium center, leading to higher oxidation states.
Reduction: Reduction reactions can also occur, especially in the presence of strong reducing agents.
Substitution: Ligand substitution reactions are common, where the β-diketone ligand can be replaced by other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Ligand exchange can be facilitated by using excess of the new ligand and heating the mixture.
Major Products:
Oxidation: Higher oxidation state neodymium complexes.
Reduction: Lower oxidation state neodymium complexes.
Substitution: New neodymium complexes with different ligands.
科学研究应用
Neodymium(3+);(Z)-1,1,1-trifluoro-4-oxopent-2-en-2-olate has several applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential in imaging and diagnostic applications due to its magnetic properties.
Medicine: Explored for use in targeted drug delivery systems and as a contrast agent in magnetic resonance imaging (MRI).
Industry: Utilized in the production of high-performance magnets and electronic devices.
作用机制
The compound exerts its effects primarily through its coordination chemistry. The neodymium center can interact with various substrates, facilitating catalytic reactions. The fluorinated ligand enhances the stability and reactivity of the complex, allowing it to participate in a wide range of chemical processes. The molecular targets and pathways involved depend on the specific application, such as catalysis or imaging.
Similar Compounds:
Neodymium(III) chloride: A simpler neodymium compound used in similar applications but lacks the enhanced stability provided by the fluorinated ligand.
Neodymium(III) acetate: Another neodymium complex with different ligand properties, used in catalysis and material science.
Neodymium(III) nitrate: Known for its use in optical materials and as a precursor for other neodymium compounds.
Uniqueness: Neodymium(3+);(Z)-1,1,1-trifluoro-4-oxopent-2-en-2-olate is unique due to the presence of the fluorinated β-diketone ligand, which imparts enhanced stability and reactivity. This makes it particularly useful in applications requiring robust and efficient catalysts or materials with specific magnetic properties.
属性
分子式 |
C15H12F9NdO6 |
|---|---|
分子量 |
603.48 g/mol |
IUPAC 名称 |
neodymium(3+);(Z)-1,1,1-trifluoro-4-oxopent-2-en-2-olate |
InChI |
InChI=1S/3C5H5F3O2.Nd/c3*1-3(9)2-4(10)5(6,7)8;/h3*2,10H,1H3;/q;;;+3/p-3/b3*4-2-; |
InChI 键 |
KTLHZDJUYKSPFU-DJFUMVPSSA-K |
手性 SMILES |
CC(=O)/C=C(\[O-])/C(F)(F)F.CC(=O)/C=C(\[O-])/C(F)(F)F.CC(=O)/C=C(\[O-])/C(F)(F)F.[Nd+3] |
规范 SMILES |
CC(=O)C=C(C(F)(F)F)[O-].CC(=O)C=C(C(F)(F)F)[O-].CC(=O)C=C(C(F)(F)F)[O-].[Nd+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


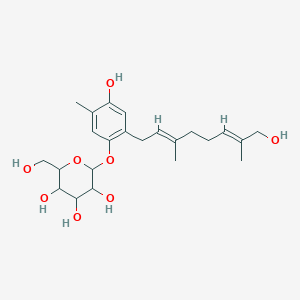
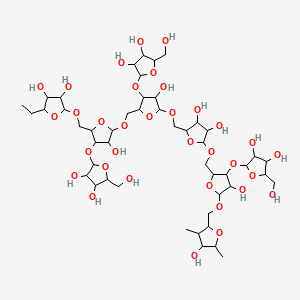
![[4-Acetyloxy-1,12,15-trihydroxy-10,14,17,17-tetramethyl-11-oxo-9-(3,4,5-trihydroxyoxan-2-yl)oxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B12323923.png)

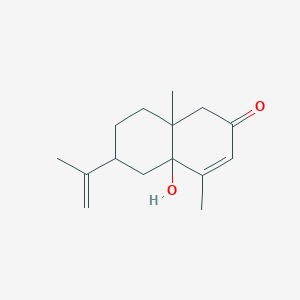
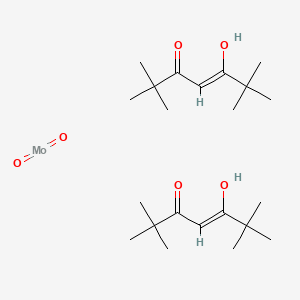
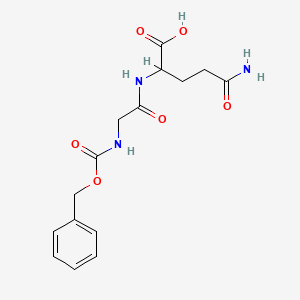
![1,1,1,2,3,3-hexafluoro-3-[1,1,1,2,3,3-hexafluoro-3-(1,1,1,2,3,3-hexafluoropropan-2-yloxy)propan-2-yl]oxypropan-2-ol](/img/structure/B12323962.png)
